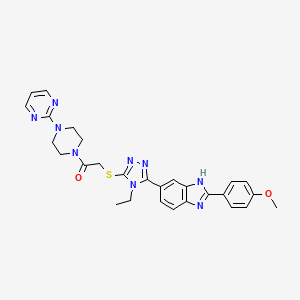

Palmitoleoyl-CoA (triammonium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Palmitoleoyl-CoA (triammonium) is a biochemical compound that plays a crucial role in lipid metabolism. It is the triammonium salt form of Palmitoleoyl-CoA, which is an acyl-CoA derivative. This compound is involved in various metabolic pathways, including the synthesis and degradation of fatty acids. Palmitoleoyl-CoA (triammonium) is particularly significant in the regulation of metabolic processes through its interaction with enzymes and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Palmitoleoyl-CoA (triammonium) typically involves the condensation of palmitoleic acid with coenzyme A. This reaction is catalyzed by acyl-CoA synthetase, which facilitates the formation of the thioester bond between the carboxyl group of palmitoleic acid and the thiol group of coenzyme A. The reaction conditions generally include the presence of ATP and magnesium ions to drive the formation of the acyl-CoA derivative.

Industrial Production Methods: Industrial production of Palmitoleoyl-CoA (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified through various chromatographic techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Palmitoleoyl-CoA (triammonium) undergoes several types of chemical reactions, including:

Oxidation: In the presence of oxygen and specific enzymes, Palmitoleoyl-CoA can be oxidized to produce acetyl-CoA and other intermediates.

Reduction: It can be reduced to form different fatty acid derivatives.

Substitution: The compound can participate in substitution reactions where the acyl group is transferred to other molecules.

Common Reagents and Conditions:

Oxidation: Requires oxygen, NAD+, and specific oxidase enzymes.

Reduction: Involves NADH or FADH2 as reducing agents.

Substitution: Catalyzed by transferase enzymes under physiological conditions.

Major Products:

Oxidation: Acetyl-CoA, which enters the citric acid cycle.

Reduction: Various reduced fatty acid derivatives.

Substitution: Different acylated molecules depending on the substrate.

Wissenschaftliche Forschungsanwendungen

Palmitoleoyl-CoA (triammonium) has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study lipid metabolism and enzyme kinetics.

Biology: Plays a role in the study of cellular energy production and lipid biosynthesis.

Medicine: Investigated for its potential in treating metabolic disorders and cardiovascular diseases.

Industry: Utilized in the production of biofuels and other industrial chemicals through biotechnological processes.

Wirkmechanismus

Palmitoleoyl-CoA (triammonium) exerts its effects through its role as an acyl-CoA derivative. It is involved in the β-oxidation pathway, where it is transported into the mitochondria and undergoes sequential cleavage reactions to generate acetyl-CoA units. These units are then used in the citric acid cycle for energy production. Additionally, Palmitoleoyl-CoA regulates metabolism via allosteric control of AMP-activated protein kinase (AMPK) β1-isoforms, influencing various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Palmitoyl-CoA: Another acyl-CoA derivative involved in fatty acid metabolism.

Oleoyl-CoA: Similar in structure but contains an oleic acid moiety.

Stearoyl-CoA: Contains a stearic acid moiety and participates in similar metabolic pathways.

Uniqueness: Palmitoleoyl-CoA (triammonium) is unique due to its specific role in regulating AMPK β1-isoforms and its involvement in the synthesis of monounsaturated fatty acids. This distinguishes it from other acyl-CoA derivatives that may not have the same regulatory effects on metabolic enzymes .

Eigenschaften

Molekularformel |

C37H73N10O17P3S |

|---|---|

Molekulargewicht |

1055.0 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane |

InChI |

InChI=1S/C37H64N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;;;/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);3*1H3/b10-9-;;;/t26-,30+,31?,32+,36-;;;/m1.../s1 |

InChI-Schlüssel |

BZLFGTFLKXOWRJ-FGQMGJANSA-N |

Isomerische SMILES |

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Kanonische SMILES |

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)

![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)

![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)

![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)